N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide
Description
N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide is a structurally complex acetohydrazide derivative characterized by a central 2-hydroxy-2,2-bis(4-methylphenyl)acetate core, functionalized with acetyl and [(4-methylphenyl)(phenyl)methyl]hydrazide groups. Its synthesis likely involves condensation reactions between hydrazide intermediates and aldehydes or ketones, as seen in analogous compounds (e.g., refluxing with ethanol and glacial acetic acid) .
Properties
Molecular Formula |
C32H32N2O3 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)-phenylmethyl]acetohydrazide |
InChI |
InChI=1S/C32H32N2O3/c1-22-10-16-27(17-11-22)30(26-8-6-5-7-9-26)34(25(4)35)33-31(36)32(37,28-18-12-23(2)13-19-28)29-20-14-24(3)15-21-29/h5-21,30,37H,1-4H3,(H,33,36) |
InChI Key |
OOOWHUPOIFNJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N(C(=O)C)NC(=O)C(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the reaction of 2-hydroxy-2,2-bis(4-methylphenyl)acetyl chloride with an appropriate hydrazine derivative under controlled conditions.
Functional group modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might include:
Use of catalysts: To enhance reaction rates and selectivity.
Temperature and pressure control: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Where the hydroxyl group can be oxidized to a carbonyl group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Aromatic substitution reactions where hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including those similar to N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives of hydrazones have shown promising results against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines, with growth inhibition percentages exceeding 70% in some cases .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation. Studies suggest that hydrazone derivatives can disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .
Material Science
Polymeric Applications
this compound has been investigated for its potential use in polymer chemistry. The compound can act as a cross-linking agent in the synthesis of polymeric materials with enhanced thermal and mechanical properties. These properties make it suitable for applications in coatings, adhesives, and composite materials .
Table 1: Anticancer Activity of Hydrazone Derivatives
| Compound Name | Cell Line | % Growth Inhibition | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 75% | |
| Compound B | PC-3 | 68% | |
| Compound C | HCT-116 | 70% |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the efficacy of a series of hydrazone derivatives against multiple cancer cell lines. The results demonstrated that specific modifications to the hydrazone structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug design .
Case Study 2: Polymer Development
Another research initiative explored the use of this compound as a cross-linking agent in epoxy resins. The modified polymers exhibited improved thermal stability and mechanical strength compared to unmodified resins, indicating the compound's potential for industrial applications .
Mechanism of Action
The mechanism by which N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several acetohydrazide derivatives, differing primarily in substituent groups. Key analogs include:
Key Observations :
- Hydrazide substituents : The acetyl and mixed aryl-methyl groups in the target compound differ from simpler arylidene or sulfonyl groups in analogs, which may modulate electronic properties and metabolic stability .
Example :
- N'-benzylidene-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide was synthesized by refluxing 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide with benzaldehyde in ethanol .
- The target compound likely follows a similar pathway, substituting benzaldehyde with [(4-methylphenyl)(phenyl)methyl] carbonyl derivatives.
Mechanistic Insights :
- The 2-hydroxy group and arylidene/hydrazide moieties may interact with cellular targets (e.g., kinases or GPCRs) via hydrogen bonding and π-π stacking .
Physicochemical Properties
- Solubility : Hydroxyl and acetyl groups may enhance aqueous solubility compared to CF3- or Cl-substituted analogs .
- Stability : The acetyl group could reduce hydrolysis susceptibility relative to arylidene hydrazides .
- Lipophilicity : Calculated logP values for analogs range from ~3.5 (bis(4-methylphenyl)) to ~4.8 (bis(3-CF3-phenyl)), suggesting moderate-to-high membrane permeability .
Biological Activity
N'-Acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer research and pharmacology. This article aims to summarize the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an acetohydrazide moiety and multiple aromatic rings. Its molecular formula is , with a molecular weight of approximately 495.535 g/mol. The presence of the acetyl and hydroxyl groups contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of hydrazides can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values indicating effective inhibition against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and others .
- Antimicrobial Properties : Some hydrazide derivatives demonstrate significant antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial cell membranes or inhibit vital enzymes .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and the generation of reactive oxygen species (ROS) .
Anticancer Studies
A series of studies have evaluated the anticancer properties of similar hydrazide compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | HCT-116 | 0.80 |
These findings highlight the potential efficacy of hydrazide derivatives in targeting specific cancer types.
Antimicrobial Studies
In antimicrobial assessments, derivatives have been tested against various bacterial strains:
These results indicate that certain derivatives possess significant antimicrobial activity, surpassing standard treatments.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of hydrazide compounds demonstrated that modifications in the aromatic substituents significantly affected their anticancer activity. Compounds with electron-donating groups showed enhanced potency against breast cancer cell lines compared to those with electron-withdrawing groups .
- Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial effects of hydrazides against resistant strains of bacteria. The results indicated that certain derivatives exhibited lower MIC values than traditional antibiotics, suggesting their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
